molecular formula C13H21N3O B13584724 N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine

Cat. No.: B13584724
M. Wt: 235.33 g/mol
InChI Key: WPVZTXPFONVQJF-UHFFFAOYSA-N
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Description

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine is an organic compound with the molecular formula C13H21N3O. This compound is known for its unique structure, which includes a morpholine ring and a benzene diamine core. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine typically involves the reaction of N-methyl-1,4-benzenediamine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzene diamine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzene diamine core.

    Reduction: Reduced forms of the morpholine ring or benzene diamine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitrobenzene-1,4-diamine
  • N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine

Uniqueness

N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine is unique due to its combination of a morpholine ring and a benzene diamine core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

4-N-methyl-4-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine

InChI

InChI=1S/C13H21N3O/c1-15(13-4-2-12(14)3-5-13)6-7-16-8-10-17-11-9-16/h2-5H,6-11,14H2,1H3

InChI Key

WPVZTXPFONVQJF-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCOCC1)C2=CC=C(C=C2)N

Origin of Product

United States

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